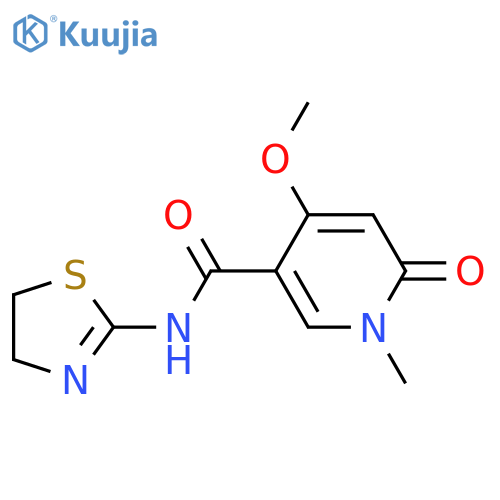Cas no 2059644-80-1 (N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide)

2059644-80-1 structure
商品名:N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide
- AKOS025315769
- N-(4,5-dihydrothiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
- F6445-7115
- 2059644-80-1
- N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
-
- インチ: 1S/C11H13N3O3S/c1-14-6-7(8(17-2)5-9(14)15)10(16)13-11-12-3-4-18-11/h5-6H,3-4H2,1-2H3,(H,12,13,16)
- InChIKey: XKFWOPGSUIJEFL-UHFFFAOYSA-N
- ほほえんだ: C1N(C)C(=O)C=C(OC)C=1C(NC1=NCCS1)=O
計算された属性
- せいみつぶんしりょう: 267.06776246g/mol
- どういたいしつりょう: 267.06776246g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 482
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 96.3Ų
- 疎水性パラメータ計算基準値(XlogP): -0.5
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6445-7115-10μmol |
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide |
2059644-80-1 | 90%+ | 10μl |
$103.5 | 2023-05-20 | |
| Life Chemicals | F6445-7115-20mg |
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide |
2059644-80-1 | 90%+ | 20mg |
$148.5 | 2023-05-20 | |
| Life Chemicals | F6445-7115-5mg |
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide |
2059644-80-1 | 90%+ | 5mg |
$103.5 | 2023-05-20 | |
| Life Chemicals | F6445-7115-1mg |
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide |
2059644-80-1 | 90%+ | 1mg |
$81.0 | 2023-05-20 | |
| Life Chemicals | F6445-7115-10mg |
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide |
2059644-80-1 | 90%+ | 10mg |
$118.5 | 2023-05-20 | |
| Life Chemicals | F6445-7115-15mg |
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide |
2059644-80-1 | 90%+ | 15mg |
$133.5 | 2023-05-20 | |
| Life Chemicals | F6445-7115-2μmol |
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide |
2059644-80-1 | 90%+ | 2μl |
$85.5 | 2023-05-20 | |
| Life Chemicals | F6445-7115-20μmol |
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide |
2059644-80-1 | 90%+ | 20μl |
$118.5 | 2023-05-20 | |
| Life Chemicals | F6445-7115-2mg |
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide |
2059644-80-1 | 90%+ | 2mg |
$88.5 | 2023-05-20 | |
| Life Chemicals | F6445-7115-5μmol |
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide |
2059644-80-1 | 90%+ | 5μl |
$94.5 | 2023-05-20 |
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide 関連文献
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
2059644-80-1 (N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide) 関連製品
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
